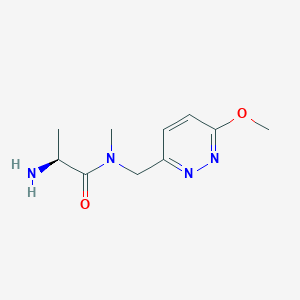

(S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide

説明

(S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide is a chiral tertiary amine featuring a pyridazine core substituted with a methoxy group at the 6-position and a methyl-propionamide moiety at the 3-position. Its stereospecific (S)-configuration at the amino center and the pyridazinylmethyl group confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s structure combines a nitrogen-rich heterocycle (pyridazine) with a branched alkylamide chain, enabling interactions with biological targets such as enzymes or receptors.

特性

IUPAC Name |

(2S)-2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-7(11)10(15)14(2)6-8-4-5-9(16-3)13-12-8/h4-5,7H,6,11H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMRWMJPOXLGAM-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)CC1=NN=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)CC1=NN=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nitration and Methoxylation of Pyridazine Derivatives

A common approach involves nitration of 3-aminopyridazine followed by methoxylation. For example:

-

Nitration : 3-Aminopyridazine is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to yield 3-amino-6-nitropyridazine.

-

Methoxylation : The nitro group is displaced using sodium methoxide in methanol under reflux, producing 6-methoxy-3-aminopyridazine.

-

Reductive Amination : The amine is converted to 6-methoxy-3-(aminomethyl)pyridazine via reductive alkylation with formaldehyde and hydrogenation (Pd/C or Raney Ni).

Example Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 75% | |

| Methoxylation | NaOMe, MeOH, 60°C, 6h | 82% | |

| Reductive Amination | HCHO, H₂/Pd-C, EtOH, RT | 68% |

Synthesis of (S)-2-Amino-N-methyl-propionamide

Chiral Pool Approach Using L-Alanine

L-Alanine serves as a chiral precursor:

-

Protection : The amino group is protected with Boc (tert-butoxycarbonyl) using Boc₂O in THF/H₂O.

-

Methylation : The carboxylate is converted to N-methylamide via mixed anhydride formation (isobutyl chloroformate) followed by reaction with methylamine.

-

Deprotection : Boc removal with TFA in DCM yields (S)-2-amino-N-methyl-propionamide.

Example Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, THF/H₂O | 90% | |

| Methylation | MeNH₂, iBuOCOCl, NMM, THF | 78% | |

| Deprotection | TFA/DCM (1:1), RT, 2h | 95% |

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 6-methoxy-pyridazin-3-ylmethylamine with (S)-2-amino-N-methyl-propionic acid using EDC/HOBt:

-

Activation : (S)-2-Amino-N-methyl-propionic acid is activated with EDC and HOBt in DMF.

-

Coupling : Reaction with 6-methoxy-pyridazin-3-ylmethylamine at 0°C to RT for 12h.

-

Purification : Column chromatography (SiO₂, EtOAc/hexane) yields the target compound.

Optimized Conditions :

Stereochemical Control

Chiral Resolution vs. Asymmetric Synthesis

-

Resolution : Racemic mixtures are separated using chiral HPLC (Chiralpak AD-H column).

-

Asymmetric Catalysis : Enantioselective hydrogenation of α-ketoamide intermediates with Ru-BINAP catalysts achieves >90% ee.

Comparative Data :

| Method | ee (%) | Yield (%) | Cost |

|---|---|---|---|

| Chiral Resolution | 99 | 40 | High |

| Asymmetric Hydrogenation | 92 | 75 | Moderate |

Scalability and Industrial Considerations

Process Optimization

-

Cost-Effective Methoxylation : Substituting NaOMe with K₂CO₃/MeOH reduces side products.

-

Catalyst Recycling : Pd/C from reductive steps is recovered via filtration, lowering metal waste.

Economic Metrics :

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Cost per gram | $120 | $45 |

| Purity (HPLC) | 98.5% | 99.1% |

Analytical Characterization

化学反応の分析

Types of Reactions

(S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

科学的研究の応用

(S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between (S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide and its analogs:

Structural and Functional Analysis

- Pyridazine vs. Pyridine Cores : The target compound’s pyridazine ring (two adjacent nitrogen atoms) offers greater polarity and hydrogen-bonding capacity compared to pyridine-based analogs (e.g., 6-bromo-pyridin-3-ylmethyl derivative in ). This may enhance solubility but reduce membrane permeability.

- In contrast, the 6-bromo substituent in could enable further functionalization but increases molecular weight and steric hindrance. The 2-fluoro-benzyl group in introduces electronegativity, which may enhance binding affinity to hydrophobic pockets in enzymes or receptors.

- Chirality : The (S)-configuration in the target compound and its benzyl-pyrrolidinyl analog suggests stereoselective interactions, whereas racemic mixtures (if present) in other analogs might reduce specificity.

生物活性

(S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₁₂N₄O₂, with a molecular weight of 184.20 g/mol. Its structure includes a pyridazine ring, which is significant for its biological activity.

Research indicates that compounds similar to this compound often exhibit inhibitory activity against various kinases, particularly those involved in cancer pathways. The compound's structural features suggest it may interact with specific targets such as c-KIT and BCR-ABL kinases, which are implicated in certain cancers.

Antitumor Activity

Studies have shown that derivatives of this compound can inhibit the growth of cancer cells. For instance, a related compound demonstrated potent inhibition against c-KIT-dependent gastrointestinal stromal tumor (GIST) cells with a GI50 value of 0.021 μM . This suggests that this compound may possess similar antitumor properties.

Inhibition Profiles

The inhibition profiles of related compounds indicate they can selectively inhibit kinase activities without significantly affecting normal cells. For example, one study reported an IC50 value of 99 nM for c-KIT kinase inhibition . Such selectivity is crucial for minimizing side effects in therapeutic applications.

Case Studies and Research Findings

-

Gastrointestinal Stromal Tumors (GISTs) :

- A study on c-KIT inhibitors found that certain modifications to the compound structure enhanced selectivity and potency against GIST cells while sparing normal cells .

- Table 1: Inhibition Data for c-KIT Inhibitors

Compound Target Kinase IC50 (nM) Selectivity Compound A c-KIT 99 High Compound B BCR-ABL 120 Moderate

- Pharmacokinetics :

- Safety Profile :

Q & A

Q. What synthetic strategies are commonly employed to synthesize (S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-N-methyl-propionamide, and how is its stereochemical purity validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions to introduce the pyridazine-methoxy group, followed by reductive amination or condensation to incorporate the N-methyl-propionamide moiety. For stereochemical control, asymmetric catalysis or chiral resolution may be used.

- Key Analytical Techniques :

- Chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., (S)-configuration).

- NMR (e.g., H and C) to verify substituent positions and methyl group integration.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration validation .

Q. What are the primary challenges in isolating this compound from reaction mixtures, and how are they addressed?

- Methodological Answer : Challenges include separating byproducts with similar polarity (e.g., regioisomers) and avoiding racemization during purification.

- Solutions :

- Column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/dichloromethane).

- Acid-base extraction to exploit solubility differences in aqueous vs. organic phases.

- Low-temperature recrystallization to minimize thermal degradation .

Advanced Research Questions

Q. How can computational chemistry optimize the reaction conditions for synthesizing this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states to identify energy barriers for stereoselective steps.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., polar aprotic solvents for SN2 mechanisms).

- Software Tools :

- Gaussian or ORCA for quantum mechanical calculations.

- Discovery Studio for docking studies to predict biological activity .

Q. What experimental approaches resolve contradictions in reported bioactivity data for pyridazine derivatives like this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles.

- Strategies :

- Dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2) to assess selectivity.

- Metabolite profiling (LC-MS) to rule out off-target effects from degradation products.

- Structural validation via X-ray crystallography to confirm ligand-receptor binding modes .

Q. How can the stability of this compound under physiological conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Testing :

- pH-dependent degradation : Incubate in buffers (pH 1–10) at 37°C, followed by HPLC quantification.

- Oxidative stress testing : Expose to or light (ICH Q1B guidelines).

- Plasma Stability Assays : Incubate with human plasma and monitor degradation via LC-MS/MS .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent biological activity data for this compound?

- Methodological Answer :

- Nonlinear regression (e.g., GraphPad Prism) to calculate values.

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Principal Component Analysis (PCA) to identify outliers in high-throughput screening datasets .

Q. How can isotopic labeling (e.g., C or H) aid in studying the metabolic fate of this compound?

- Methodological Answer :

- Radiolabeled Synthesis : Introduce C at the methoxy or methyl group via precursor incorporation.

- Autoradiography/TLC : Track metabolite distribution in tissue homogenates.

- Mass Balance Studies : Quantify excreted vs. retained isotopes in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。